molecular formula C18H20N2O5 B10882293 N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine

N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine

Cat. No.: B10882293
M. Wt: 344.4 g/mol
InChI Key: NMVOTSMEGVSCEK-UHFFFAOYSA-N
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Description

N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine is a synthetic organic compound that features a furan ring, an amide linkage, and an isoleucine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine typically involves the following steps:

    Formation of the furan-2-ylcarbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Coupling with 2-aminobenzoic acid: The furan-2-ylcarbonyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 2-[(furan-2-ylcarbonyl)amino]benzoic acid.

    Formation of the final product: The intermediate is then coupled with isoleucine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amide linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-({2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine: Similar structure but with a thiophene ring instead of a furan ring.

    N-({2-[(pyridin-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyridine analogs. This can result in different biological activities and reactivity profiles.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C18H20N2O5/c1-3-11(2)15(18(23)24)20-16(21)12-7-4-5-8-13(12)19-17(22)14-9-6-10-25-14/h4-11,15H,3H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

NMVOTSMEGVSCEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2

Origin of Product

United States

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